molecular formula C5H9N7O2 B372658 2,4-Dihydrazino-5-nitro-6-methylpyrimidine CAS No. 30561-02-5

2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Cat. No.: B372658
CAS No.: 30561-02-5
M. Wt: 199.17g/mol
InChI Key: UHICILMLGIYPAG-UHFFFAOYSA-N
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Description

2,4-Dihydrazino-5-nitro-6-methylpyrimidine is a functionalized pyrimidine derivative supplied for research and development purposes. This compound features a nitro group and two hydrazino groups on its pyrimidine core, making it a versatile synthetic intermediate, particularly in the preparation of nitrogen-containing heterocycles. As a key building block, it can be used to synthesize more complex molecules for various research applications. Researchers can utilize this compound in the development of novel chemical entities for pharmaceutical and material science research. The presence of reactive hydrazino groups allows for further derivatization through condensation reactions. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydrazinyl-6-methyl-5-nitropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N7O2/c1-2-3(12(13)14)4(10-6)9-5(8-2)11-7/h6-7H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHICILMLGIYPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dihydrazino 5 Nitro 6 Methylpyrimidine

Precursor Synthesis and Halogenated Pyrimidine (B1678525) Intermediates (e.g., 2,4-dichloro-5-nitro-6-methylpyrimidine)

The most critical precursor for the synthesis of the title compound is the highly reactive halogenated intermediate, 2,4-dichloro-5-nitro-6-methylpyrimidine. Its preparation is a well-documented, multi-step sequence that typically begins with simple starting materials.

A common and efficient route commences with the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate. mdpi.comnih.gov This reaction is typically conducted in the presence of a strong base, such as sodium methoxide (B1231860) in methanol (B129727) or sodium ethoxide in ethanol (B145695), and heated to reflux to drive the reaction to completion. mdpi.comnih.gov The resulting cyclized product is 4,6-dihydroxy-2-methylpyrimidine (B75791). mdpi.comnih.govnih.gov Following the formation of this dihydroxy pyrimidine core, the next step is nitration, which yields 4,6-dihydroxy-2-methyl-5-nitropyrimidine. mdpi.comnih.gov The final step in forming the key intermediate is a chlorination reaction. This is achieved by treating the nitrated dihydroxy pyrimidine with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, thus affording 2,4-dichloro-5-nitro-6-methylpyrimidine with a reported yield of 82.6%. mdpi.comnih.gov

An alternative pathway to a similar chlorinated pyrimidine intermediate starts from diethyl malonate, which first undergoes nitration. bit.edu.cn The resulting 2-nitro-diethyl malonate is then cyclized with thiourea (B124793) in the presence of a sodium alkoxide. bit.edu.cn This is followed by methylation and subsequent chlorination with phosphorus oxychloride, catalyzed by N,N-dimethylaniline, to produce 4,6-dichloro-2-methylthio-5-nitropyrimidine. bit.edu.cn

Table 1: Synthesis Pathway for 2,4-dichloro-5-nitro-6-methylpyrimidine

StepStarting MaterialsReagentsProductYield
1. CyclizationAcetamidine hydrochloride, Diethyl malonateSodium methoxide, Methanol4,6-dihydroxy-2-methylpyrimidine91.2%
2. Nitration4,6-dihydroxy-2-methylpyrimidineNitric acid, Trichloroacetic acid, Acetic acid4,6-dihydroxy-2-methyl-5-nitropyrimidine88.3%
3. Chlorination4,6-dihydroxy-2-methyl-5-nitropyrimidinePhosphorus oxychloride (POCl₃)2,4-dichloro-5-nitro-6-methylpyrimidine82.6%

Data sourced from an efficient synthesis protocol. mdpi.comnih.gov

Nucleophilic Hydrazination Strategies for Pyrimidine Functionalization

The conversion of the 2,4-dichloro-5-nitro-6-methylpyrimidine intermediate to the final product is achieved through nucleophilic substitution. The electron-withdrawing effect of the nitro group and the nitrogen atoms within the pyrimidine ring makes the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles like hydrazine (B178648). researchgate.netchemrxiv.org

Direct Displacement Reactions with Hydrazine

The primary strategy for introducing the hydrazino groups is the direct displacement of the chlorine atoms via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this reaction, hydrazine (or its hydrate) acts as the nucleophile. The reaction of halogenated nitroaromatic or heterocyclic compounds with hydrazine is a well-established method for synthesizing hydrazino derivatives. researchgate.net For instance, 1,2-dichloro-4-nitrobenzene reacts with hydrazine hydrate (B1144303) in acetonitrile (B52724), where one chlorine atom is displaced to form 1-(2-chloro-4-nitrophenyl)hydrazine. Similarly, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile is accomplished by the nucleophilic displacement of a chlorine atom on the precursor with hydrazine hydrate. researchgate.net This precedent strongly supports that both chlorine atoms on 2,4-dichloro-5-nitro-6-methylpyrimidine can be sequentially displaced by hydrazine to yield the desired 2,4-dihydrazino product.

Optimized Reaction Conditions and Protocols for Hydrazino Group Introduction

For the reaction to proceed efficiently, optimized conditions are crucial. The reaction is typically carried out using hydrazine hydrate as the nucleophile. orgsyn.orgorganic-chemistry.org The choice of solvent is important; alcohols like ethanol are commonly used. orgsyn.orgresearchgate.net The reaction between 1,2-dichloro-4-nitrobenzene and hydrazine hydrate is performed in acetonitrile and heated under reflux for several hours. In other cases, the reaction may be performed at room temperature or slightly elevated temperatures depending on the reactivity of the substrate. researchgate.net For the synthesis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine, a likely protocol would involve dissolving the dichlorinated precursor in a suitable solvent such as ethanol or acetonitrile and adding an excess of hydrazine hydrate. The mixture would then be heated to ensure the complete substitution of both chlorine atoms.

Integration of Nitro Functionality into Pyrimidine Systems

The introduction of the nitro (-NO₂) group is a critical step that defines the energetic character of the final compound. This is achieved through electrophilic nitration of the pyrimidine ring, a reaction that requires potent nitrating agents due to the inherent electron-deficient nature of the pyrimidine system.

Nitration of Pyrimidine Precursors and Derivatives

The nitration is typically performed on an activated pyrimidine precursor, such as 4,6-dihydroxy-2-methylpyrimidine. mdpi.comnih.gov The hydroxyl groups on the ring increase its electron density, facilitating the electrophilic attack of the nitronium ion (NO₂⁺). A mixture of acids is often employed to generate the nitronium ion in situ. One effective method uses a combination of nitric acid, trichloroacetic acid, and acetic acid, which successfully nitrates 4,6-dihydroxy-2-methylpyrimidine with high yield. mdpi.comnih.gov Other studies on similar pyrimidine-diones utilize a mixture of nitric acid and sulfuric acid for nitration. organic-chemistry.org The reaction temperature must be carefully controlled to prevent over-nitration or decomposition.

Sequential Functionalization Approaches for Nitro-Hydrazinopyrimidines

The synthesis of this compound is a prime example of a sequential functionalization strategy. The synthetic pathway is logically ordered to ensure success. The pyrimidine ring is first synthesized, followed by activation via the introduction of hydroxyl groups. The crucial nitration step is performed on this activated ring. mdpi.comnih.gov Following nitration, the hydroxyl groups are converted to more reactive leaving groups, typically chlorine atoms. mdpi.comnih.gov This chlorinated and nitrated intermediate is now primed for the final step: nucleophilic substitution with hydrazine to install the two hydrazino groups. researchgate.netchemrxiv.org This specific sequence—cyclization, nitration, chlorination, and finally hydrazination—is essential for the successful synthesis of the target molecule.

Microwave-Assisted Synthesis and Modern Techniques in Pyrimidine Chemistry

The quest for efficient, rapid, and environmentally benign synthetic routes to complex heterocyclic compounds has led to the widespread adoption of modern techniques in pyrimidine chemistry. Among these, microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. While specific research on the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles and demonstrated successes in the synthesis of related pyrimidine derivatives provide a strong basis for its application.

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to mere minutes, and can result in higher product yields with improved purity. rsc.orgrsc.org The technique is particularly beneficial for reactions that are sluggish under conventional heating or require harsh conditions. tandfonline.com In the context of pyrimidine chemistry, microwave irradiation has been successfully employed in various reactions, including cyclocondensations, multicomponent reactions, and nucleophilic substitutions. rsc.orgtandfonline.comnih.gov

The synthesis of this compound would conventionally be expected to proceed via the nucleophilic substitution of a suitable di-substituted pyrimidine precursor, such as a dihalo- or dialkoxy-pyrimidine, with hydrazine. Such reactions, when performed using traditional heating methods, can require prolonged reaction times and may lead to the formation of side products.

Drawing parallels from the successful microwave-assisted synthesis of other amino- and hydrazino-substituted pyrimidines, it can be postulated that the reaction of a precursor like 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206) with hydrazine hydrate could be significantly accelerated under microwave irradiation. This approach would likely lead to a cleaner reaction profile and a higher yield of the desired this compound. The use of solvent-free conditions or high-boiling point green solvents like ionic liquids in conjunction with microwave heating could further enhance the efficiency and environmental credentials of the synthesis. nih.gov

Modern synthetic strategies in pyrimidine chemistry also extend beyond just the heating method. The use of heterogeneous catalysts, for instance, can simplify product purification and catalyst recovery. rsc.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, represent another key area of advancement, offering high atom economy and synthetic efficiency. researchgate.net While not directly documented for the target compound, the principles of these modern techniques are broadly applicable to the synthesis of functionalized pyrimidines.

To illustrate the advantages of microwave-assisted synthesis in pyrimidine chemistry, the following table presents a comparative overview of reaction conditions and outcomes for the synthesis of various pyrimidine derivatives using conventional and microwave-assisted methods, based on findings for related compounds.

Product TypeConventional Method ConditionsMicrowave-Assisted ConditionsYield (%) (Conventional)Yield (%) (Microwave)Reference
4-Aryl-3,4-dihydropyrimidin-2(1H)-onesReflux in ethanol for several hoursSolvent-free, 10 min irradiationLowerHigh researchgate.net
Imidazo[1,2-a]pyrimidin-5(8H)-onesHigh temperatures, long reaction times15 min irradiationModerateHigh rsc.org
4-Amino pyrimidine analoguesHomogeneous catalyst, long reaction timeHeterogeneous catalyst, 100W, 70°C, 5 minLower95 rsc.org
Pyrazole-linked triazolo-pyrimidine hybridsConventional heatingIonic liquid, microwave irradiationModerateHigh nih.gov

This data clearly demonstrates the general trend of significantly reduced reaction times and improved yields when employing microwave irradiation for the synthesis of pyrimidine-based scaffolds. It is therefore highly probable that a dedicated study on the microwave-assisted synthesis of this compound would reveal similar enhancements in synthetic efficiency.

Chemical Reactivity and Derivatization Pathways of 2,4 Dihydrazino 5 Nitro 6 Methylpyrimidine

Reactivity of the Hydrazino Moieties as Binucleophilic Centers

The two hydrazino groups at the C2 and C4 positions of the pyrimidine (B1678525) ring are potent binucleophilic centers. Their terminal amino groups readily engage in reactions with electrophilic species, leading to a diverse range of derivatives. This reactivity is central to the synthetic utility of the parent compound, particularly in cyclocondensation reactions to form new heterocyclic rings.

The hydrazino groups of 2,4-dihydrazino-5-nitro-6-methylpyrimidine react readily with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. When bifunctional carbonyl compounds or their equivalents are used, these reactions can proceed further to yield stable heterocyclic systems like pyrazoles.

A significant example of this reactivity is the interaction with 1,3-oxazin-6-ones. The reaction of 2,4-dihydrazino-6-methylpyrimidine with 2,5-substituted 4-hydroxy-6H-1,3-oxazin-6-ones in an anhydrous polar solvent like methanol (B129727) proceeds via a cyclocondensation mechanism. researchgate.net This reaction leads to the formation of derivatives of 1,2,4-triazoles. researchgate.net The process involves the nucleophilic attack of the hydrazino group on the oxazinone ring, followed by ring opening and subsequent cyclization to yield the stable triazole system. researchgate.netresearchgate.net The reaction typically proceeds under mild conditions, often without the need for heating, and produces the target compounds in good yields. researchgate.net

ReactantReaction ConditionsProduct TypeReference
2,5-Substituted 4-hydroxy-6H-1,3-oxazin-6-onesAnhydrous methanol, stirring, 45-50 hours1,2,4-Triazole (B32235) derivatives researchgate.net
1,3-Dicarbonyl CompoundsSolvent (e.g., ethanol), optional catalystPyrazole derivatives beilstein-journals.org
Aldehydes/KetonesAcid or base catalysisHydrazone derivatives mdpi.comnih.gov

The binucleophilic nature of the dihydrazino compound is instrumental in constructing fused polycyclic systems, where the pyrimidine core is annulated with other heterocyclic rings. These reactions significantly expand the structural diversity accessible from this starting material.

Triazoles: As an extension of the cyclocondensation reactions, the interaction with reagents like 1,3-oxazin-6-ones directly yields pyrimidine cores substituted with 1,2,4-triazole rings. researchgate.net By selecting appropriate bifunctional reagents, it is possible to engage both hydrazino groups, potentially leading to the formation of bis-triazolylpyrimidine systems or fused triazolopyrimidine structures, although the latter is a more complex transformation requiring specific reaction conditions. The synthesis of 1,2,4-triazoles is a well-established field, often involving the cyclization of acyl thiosemicarbazides or the reaction of hydrazides with suitable precursors. nih.govchemmethod.com

Thiadiazines: The hydrazino moieties can react with bifunctional sulfur-containing electrophiles to create fused thiadiazine rings. For instance, reaction with α-haloketones followed by cyclization or direct condensation with reagents like carbon disulfide can lead to the formation of triazolothiadiazines or pyrimidothiadiazines. The synthesis of 1,3,4-thiadiazine derivatives often involves the reaction of thiohydrazides or related compounds with electrophiles such as ethyl chloroacetate (B1199739) or chloroacetonitrile. ekb.eg Similarly, reacting this compound with reagents like thioglycolic acid could lead to the formation of a fused 1,3,4-thiadiazine ring system. nih.gov These reactions provide a pathway to novel, complex heterocyclic frameworks that are otherwise difficult to synthesize. nih.gov

Fused SystemTypical ReagentGeneral MechanismReference
1,2,4-Triazole1,3-Oxazin-6-ones, Acyl ChloridesCyclocondensation researchgate.netnih.gov
1,3,4-ThiadiazineThioglycolic Acid, α-Halo Acetyl HalidesCyclocondensation ekb.egnih.gov

Nucleophilic Character and Transformations of the Pyrimidine Ring

The pyrimidine ring in this compound is highly electron-deficient. This is due to the inherent electron-withdrawing nature of the two nitrogen atoms within the ring, which is significantly amplified by the presence of a powerful electron-withdrawing nitro group at the C5 position. This electronic characteristic makes the pyrimidine core susceptible to nucleophilic attack and subsequent transformations.

Electron-deficient nitropyrimidines are known to undergo ring transformations when treated with certain nucleophiles. nih.gov These reactions often involve the nucleophilic addition to an electron-poor carbon atom of the ring (typically C2, C4, or C6), followed by ring-opening of the pyrimidine and subsequent recyclization to form a new heterocyclic or even carbocyclic system. nih.govresearchgate.net

For instance, related 5-nitropyrimidines have been shown to react with bidentate nucleophiles like 1,3-dicarbonyl compounds or amidines to yield functionalized pyridines, pyridones, or other pyrimidines. nih.gov The reaction is initiated by the attack of the nucleophile at an electron-deficient position, leading to a bicyclic intermediate. nih.gov Subsequent elimination of a fragment from the original pyrimidine ring (such as nitroacetamide) drives the transformation. nih.gov While specific studies on this compound are limited, its highly electron-deficient structure suggests a high potential for analogous ring transformation reactions with appropriate bidentate nucleophiles. nih.gov

The electron-deficient nature of the pyrimidine ring also facilitates nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ortho and para positions for such attacks. mdpi.com In this molecule, the hydrazino groups themselves could potentially act as leaving groups under specific conditions, allowing for their replacement by other nucleophiles. However, the strong nucleophilic character of the hydrazino groups makes them more likely to react first.

Selective substitution is more plausible if one of the hydrazino groups is first derivatized to increase its leaving group ability. Alternatively, a different leaving group at the C2 or C4 position (like a halogen) would be readily displaced by a wide range of nucleophiles. Given the structure, nucleophilic attack could also occur at the hydrogen-bearing C6 position, leading to the formation of σ-adducts, a known pathway for some nitroaromatic compounds. mdpi.com

Exploration of this compound as a Versatile Synthetic Building Block

The dual reactivity of this compound makes it a highly versatile building block in organic synthesis. researchgate.net The presence of both strong nucleophilic centers (hydrazino groups) and a highly electrophilic heterocyclic core allows for a stepwise and controlled introduction of various functionalities.

Chemists can utilize this compound to:

Synthesize diverse heterocyclic libraries: By reacting the hydrazino groups with a wide array of carbonyl compounds, 1,3-dielectrophiles, and other reagents, a vast number of pyrimidine derivatives bearing pyrazole, triazole, or other heterocyclic substituents can be generated. researchgate.netbeilstein-journals.org

Construct novel fused-ring systems: The compound serves as a platform for the annulation of additional rings, such as thiadiazines or triazines, onto the pyrimidine core. ekb.egnih.gov

Investigate complex reaction cascades: The potential for the pyrimidine ring to undergo nucleophilic attack and rearrangement opens avenues for complex transformations that can lead to significant changes in the molecular skeleton, providing access to unique chemical structures. nih.govresearchgate.net

Nitro compounds, in general, are recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group and its ability to activate adjacent positions. nih.govfrontiersin.org This principle holds true for this compound, where the nitro group is key to the electrophilic character of the pyrimidine ring, complementing the nucleophilic reactivity of the hydrazino substituents. This combination of functionalities solidifies its role as a valuable and adaptable precursor for creating complex, polyfunctional, and pharmaceutically relevant molecules. researchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine was found. This information is essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Molecular Geometry and Conformation Analysis

Without crystallographic data, a definitive analysis of the molecule's bond lengths, bond angles, and torsional angles is not possible. Consequently, a detailed description of its geometric parameters and conformational preferences cannot be provided.

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The absence of a crystal structure precludes the analysis of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. These forces govern how the molecules pack in a crystalline lattice to form a supramolecular assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound in solution.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Detailed chemical shift assignments (δ) for the hydrogen and carbon atoms and an analysis of spin-spin coupling constants (J), which provide information about the connectivity of atoms, could not be compiled due to the lack of experimental NMR data.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Information regarding the application of 2D NMR techniques, such as COSY, HSQC, or HMBC, to establish through-bond and through-space correlations within the this compound molecule is not documented.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Published IR and Raman spectra for this compound, which are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies, were not found. A vibrational analysis detailing the specific modes of vibration for this compound cannot be presented.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the pyrimidine (B1678525) ring, hydrazino groups, nitro group, and methyl group.

The vibrational modes of the pyrimidine ring itself are complex and can be influenced by the nature and position of its substituents. In substituted pyrimidines, characteristic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. For instance, studies on related pyrimidine derivatives have assigned bands in this region to C=C and C=N stretching vibrations within the heterocyclic core.

The hydrazino groups (-NHNH₂) are expected to show distinct vibrational modes. The N-H stretching vibrations of the primary amine end of the hydrazino group typically appear as two bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹.

The nitro group (-NO₂) is a strong electron-withdrawing group and gives rise to two prominent stretching vibrations. The asymmetric stretching vibration is typically observed in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibration appears in the 1360-1345 cm⁻¹ region. nih.gov The presence of these strong absorption bands provides clear evidence for the nitro functionality.

The methyl group (-CH₃) attached to the pyrimidine ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Asymmetric and symmetric C-H bending (deformation) vibrations typically occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydrazino (-NHNH₂)N-H Stretching (asymmetric & symmetric)3400 - 3200
N-H Bending1650 - 1580
Nitro (-NO₂)Asymmetric Stretching1560 - 1520
Symmetric Stretching1360 - 1345
Pyrimidine RingC=C and C=N Stretching1600 - 1400
Methyl (-CH₃)C-H Stretching2975 - 2865
C-H Bending1460 - 1375

Analysis of Hydrogen Bonding Networks via Vibrational Modes

The presence of multiple hydrazino groups in this compound introduces the potential for extensive intermolecular and intramolecular hydrogen bonding. These interactions can significantly influence the positions and shapes of the vibrational bands in the IR spectrum, particularly those involving the N-H and NO₂ groups.

Hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching vibrations. The extent of this shift is indicative of the strength of the hydrogen bond. In the solid state, strong N-H···N or N-H···O hydrogen bonds are expected, where the hydrazino protons act as donors and the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the nitro group act as acceptors.

Analysis of the N-H stretching region can therefore provide valuable information about the hydrogen-bonding network. The presence of multiple, broad bands in the 3400-3100 cm⁻¹ region would suggest the existence of different types of hydrogen bonds with varying strengths. Studies on related amino- and hydrazinopyrimidines have demonstrated the utility of IR spectroscopy in characterizing such interactions. sphinxsai.com For example, the formation of dimeric structures or extended chains through hydrogen bonding is a common feature in the crystal lattice of such compounds.

Furthermore, the vibrational modes of the nitro group can also be affected by hydrogen bonding. If the oxygen atoms of the nitro group participate as hydrogen bond acceptors, a slight shift in the asymmetric and symmetric stretching frequencies may be observed. This provides complementary evidence for the involvement of the nitro group in the hydrogen-bonding network.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems and the electronic structure of the compound.

Absorption Maxima and Molar Absorptivity Studies

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The pyrimidine ring, being an aromatic system, will exhibit characteristic π → π* transitions. However, the presence of the strongly electron-donating hydrazino groups and the strongly electron-withdrawing nitro group will significantly influence the electronic structure and, consequently, the absorption spectrum.

The hydrazino groups act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and increase the molar absorptivity (ε). The nitro group, a chromophore itself, will also contribute to the absorption spectrum. The conjugation between the electron-donating hydrazino groups and the electron-withdrawing nitro group through the pyrimidine ring is expected to result in a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT band is likely to be the lowest energy transition and will appear at the longest wavelength in the spectrum.

Based on studies of related nitropyrimidines and other nitro-substituted aromatic compounds, the λ_max for the main absorption bands of this compound are anticipated to be in the range of 300-450 nm. nih.govmdpi.com The molar absorptivity values (ε) for these transitions are expected to be in the order of 10⁴ L·mol⁻¹·cm⁻¹, which is typical for allowed π → π* transitions.

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent is presented below.

Solventλ_max (nm)ε (L·mol⁻¹·cm⁻¹)Transition
Hexane~280~12,000π → π* (pyrimidine ring)
~380~15,000π → π* (ICT)

Solvatochromic Effects and Electronic Structure Correlation

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands upon changing the polarity of the solvent. This phenomenon provides valuable insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule.

For this compound, the intramolecular charge transfer (ICT) transition is expected to exhibit significant solvatochromism. In the ground state, there is a certain degree of charge separation due to the electron-donating hydrazino groups and the electron-withdrawing nitro group. Upon excitation, there is a more pronounced transfer of electron density from the hydrazino groups to the nitro group, leading to a highly polar excited state.

In polar solvents, the more polar excited state will be stabilized to a greater extent than the ground state. This will lead to a decrease in the energy difference between the ground and excited states, resulting in a bathochromic shift (red shift) of the absorption maximum. This positive solvatochromism is a strong indicator of an ICT transition. The magnitude of the shift can be correlated with the polarity of the solvent. Studies on other nitro-substituted aromatic compounds with donor-acceptor architectures have shown similar solvatochromic behavior. nih.govacs.org

By plotting the absorption maximum (or wavenumber) against a solvent polarity parameter (e.g., the Reichardt's dye E_T(30) scale), a linear correlation can often be established, providing a quantitative measure of the solvatochromic effect and further confirming the ICT nature of the transition.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Ionization Techniques (e.g., ESI, APCI) for Molecular Ion Detection

To analyze this compound by mass spectrometry, a suitable ionization technique must be employed to convert the neutral molecules into gas-phase ions. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are well-suited for this purpose, as they tend to produce intact molecular ions with minimal fragmentation.

Electrospray Ionization (ESI): ESI is particularly useful for polar molecules. In the positive ion mode, ESI would likely produce the protonated molecular ion, [M+H]⁺. The high polarity imparted by the hydrazino and nitro groups makes this compound a good candidate for ESI. In the negative ion mode, the deprotonated molecular ion, [M-H]⁻, might be observed, likely through the loss of a proton from one of the hydrazino groups.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It involves the ionization of the analyte through chemical reactions with ions of the reagent gas. Similar to ESI, APCI would be expected to generate the protonated molecular ion, [M+H]⁺.

The accurate mass of the molecular ion can be determined using a high-resolution mass spectrometer, which allows for the confirmation of the elemental composition of the molecule. The expected monoisotopic mass of the protonated molecule [C₅H₉N₇O₂ + H]⁺ can be calculated and compared with the experimentally determined value.

The fragmentation pattern of the molecular ion, which can be induced by increasing the energy in the ion source or by tandem mass spectrometry (MS/MS), provides valuable structural information. Characteristic losses of small neutral molecules, such as H₂O, NH₃, N₂, and NO₂, are expected. The fragmentation of the pyrimidine ring itself would lead to a series of smaller fragment ions, which can be used to piece together the structure of the original molecule. sapub.orgnih.gov

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. This process provides a unique "fingerprint" for a compound, which can be used for its identification and characterization.

In a typical MS/MS experiment, the intact molecule of this compound would first be ionized, for example by electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺. This precursor ion would then be selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). The masses of these product ions are then measured to create a tandem mass spectrum.

Hypothetical Fragmentation Pathways:

Based on the structure of this compound, several fragmentation pathways can be postulated. The fragmentation would likely be directed by the locations of the charge and the relative bond strengths within the molecule. Common fragmentation patterns for similar compounds include:

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a significant neutral loss of 46 Da.

Cleavage of Hydrazino Groups: The hydrazino (-NHNH₂) substituents are likely sites for fragmentation. This could involve the loss of hydrazine (B178648) (N₂H₄, 32 Da) or parts of the hydrazino group.

Ring Fragmentation: The pyrimidine ring itself could undergo cleavage, leading to a variety of smaller fragment ions. The specific pattern of ring fragmentation would be influenced by the positions of the substituents.

Loss of Methyl Group: The methyl group attached to the pyrimidine ring could be lost as a methyl radical (•CH₃), resulting in a loss of 15 Da.

Data Table of Postulated Fragmentations:

Without experimental data, a definitive data table cannot be constructed. However, a hypothetical table of potential fragment ions and their corresponding neutral losses can be proposed for illustrative purposes. The generation of these ions and their relative abundances would need to be confirmed by experimental analysis.

Precursor Ion (m/z)Postulated Fragment IonNeutral Loss (Da)Postulated Lost Fragment
[M+H]⁺[M+H - NO₂]⁺46NO₂
[M+H]⁺[M+H - N₂H₄]⁺32N₂H₄
[M+H]⁺[M+H - CH₃]⁺15•CH₃

Interactive Data Table

It is crucial to emphasize that the fragmentation pathways and the resulting data table are purely speculative. Detailed research findings from the actual tandem mass spectrometry of this compound are required for accurate structural elucidation and fingerprinting.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular structure and energetic properties of a compound. These calculations solve the Schrödinger equation for a molecule, providing insights into its stability, geometry, and electronic features. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. mdpi.com This process calculates the forces on each atom and adjusts their positions until a stable structure is found. mdpi.com For a molecule with flexible groups like the hydrazino (-NHNH2) moieties in 2,4-dihydrazino-5-nitro-6-methylpyrimidine, multiple local energy minima may exist, corresponding to different conformers (rotamers).

The investigation of the conformational landscape involves identifying these various stable conformers and determining their relative energies. For instance, in studies of similar molecules like 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, DFT calculations were used to model different configurations and conformations (isomers designated as Z-I, Z-II, E-I, and E-II). nih.gov By calculating the Gibbs free energy for each, researchers could estimate the approximate content of each rotamer, which was found to be consistent with experimental NMR data. nih.govmdpi.com A similar approach for this compound would involve rotating the hydrazino groups and analyzing the resulting energy changes to identify the most stable three-dimensional structure. The process stops when it identifies a stationary point where the forces on the atoms are zero. mdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For example, a DFT study on a pyrimidine (B1678525) derivative, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], analyzed the distribution of these orbitals. researchgate.net The HOMO was found to be located on one part of the molecule, while the LUMO was on another, indicating a susceptibility for charge transfer within the molecule, which is often related to its biological activity. researchgate.net In a computational study of 5-nitro-2,4-dichloropyrimidine, the LUMO was shown to be centered on the nitro-pyrimidine ring, indicating this is the likely site for electron attachment. nih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, as shown in the table below, which provide quantitative measures of a molecule's reactivity.

Global Reactivity DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates how easily the molecule will undergo electronic changes.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the electrophilic character of a molecule.
Data derived from conceptual formulas used in DFT studies.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra (like NMR, IR, and UV-Vis) to confirm the structure of a synthesized compound.

Theoretical NMR, IR, and UV-Vis Spectral Simulations

Theoretical simulations of spectra provide a powerful tool for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov These calculated shifts for ¹H and ¹³C atoms can be correlated with experimental values to aid in signal assignment and structure verification. nih.gov

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the energies of different vibrational modes, such as stretching, bending, and wagging of chemical bonds. researchgate.net For example, in studies of nicotinic acid derivatives, the characteristic vibrational frequencies for the nitro group (–NO₂) were identified computationally and matched with experimental IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net These transitions correspond to the absorption of UV or visible light at specific wavelengths (λmax), which can be compared to the experimental UV-Vis absorption spectrum to understand the electronic structure of the molecule. researchgate.netscilit.com

The following table shows typical IR vibrational frequencies for functional groups present in the target molecule, which would be predicted by computational analysis.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Hydrazino)Stretching3200-3400
C-H (Methyl)Stretching2850-3000
C=N (Pyrimidine ring)Stretching1630-1680
N-O (Nitro group)Asymmetric Stretching1500-1570
N-O (Nitro group)Symmetric Stretching1300-1370
Data based on typical IR absorption regions.

Vibrational Frequency Analysis and Potential Energy Distribution

A vibrational frequency analysis does more than just predict the IR spectrum; it also confirms the nature of the optimized geometry. A true energy minimum structure will have no imaginary (negative) frequencies. mdpi.com The presence of an imaginary frequency indicates that the structure is a transition state rather than a stable conformer. mdpi.com

Furthermore, a Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. nih.gov PED analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for a precise understanding of which atomic motions are responsible for each peak in the IR spectrum. nih.govnih.gov

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical chemistry is instrumental in studying how a molecule reacts. By mapping the potential energy surface for a reaction, chemists can identify the most likely reaction pathways. This involves locating the transition states—the highest energy points along the reaction coordinate—and calculating the activation energy barriers. researchgate.net

For a molecule like this compound, theoretical studies could investigate its behavior in various reactions. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack. The hydrazino groups, conversely, are nucleophilic. Computational studies can model proposed reaction mechanisms, such as condensations involving the hydrazino groups or substitutions on the pyrimidine ring, by calculating the free energy changes for each step. researchgate.net This allows for the validation of proposed mechanisms and the prediction of reaction outcomes. researchgate.net

Computational Modeling of Nucleophilic Reactions and Ring Transformations

Theoretical studies on related nitropyrimidine compounds have demonstrated the utility of computational modeling in understanding their chemical behavior. For instance, the presence of an electron-withdrawing nitro group in the pyrimidine ring, as seen in this compound, is known to activate the ring towards nucleophilic aromatic substitution. Computational models can predict the electron density distribution across the molecule, identifying sites most susceptible to nucleophilic attack.

In analogous systems, such as 3-methyl-5-nitropyrimidin-4(3H)-one, computational studies could elucidate the mechanisms of ring transformations when reacting with various nucleophiles. Such studies can map out the reaction pathways, for example, by modeling the initial attack of a nucleophile and subsequent ring-opening and re-cyclization steps. For this compound, computational modeling could predict how the hydrazino groups influence the regioselectivity of nucleophilic substitution reactions and the feasibility of ring transformation reactions.

Transition State Analysis for Reaction Pathway Elucidation

A critical aspect of computational reaction modeling is the identification and characterization of transition states. By calculating the energy of transition state structures, researchers can determine the activation energy barriers for different potential reaction pathways. This allows for the elucidation of the most probable reaction mechanism.

For a molecule like this compound, transition state analysis could be employed to compare the energy profiles of competing reaction pathways. For example, it could determine whether a nucleophile is more likely to substitute at one of the hydrazino groups or induce a more complex ring transformation. While specific transition state analyses for this compound are not available, the methodologies are well-established in the study of related azaheterocycles.

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of new organic molecules.

The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the hydrazino groups can act as electron donors, while the nitro group is a strong electron acceptor, and the pyrimidine ring provides the π-system. This arrangement suggests potential for NLO activity.

Computational investigations into the NLO properties of pyrimidine derivatives typically involve the calculation of key parameters such as polarizability (α) and first and second hyperpolarizabilities (β and γ). For instance, studies on other pyrimidine derivatives have shown that these properties can be significantly enhanced in a crystalline environment. The presence of a nitro group, known for its strong electron-attracting character, has been shown to reduce the energy gap and enhance NLO properties in other organic molecules.

A comprehensive theoretical study of this compound would involve optimizing its molecular geometry using DFT and then calculating its electronic properties and NLO coefficients. The results of such a study could be presented in data tables, as shown below for a hypothetical analysis.

Table 1: Hypothetical Calculated Electronic and NLO Properties of this compound

ParameterSymbolCalculated ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMOValueeV
Lowest Unoccupied Molecular Orbital EnergyELUMOValueeV
Energy GapEgapValueeV
Average Polarizability<α>Valueesu
First HyperpolarizabilityβtotalValueesu
Second Hyperpolarizability<γ>Valueesu

Table 2: Hypothetical Global Reactivity Parameters of this compound

ParameterSymbolCalculated ValueUnit
ElectronegativityχValueeV
Chemical HardnessηValueeV
Chemical PotentialμValueeV
Global SoftnessσValueeV-1
Electrophilicity IndexωValueeV

Such theoretical data, once generated through rigorous computational studies, would provide valuable insights into the potential of this compound as a functional material and guide future experimental work.

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies for 2,4-dihydrazino-5-nitro-6-methylpyrimidine and its derivatives is a primary area of future research. Current synthetic approaches often involve multi-step processes that may utilize harsh reagents and produce significant waste. Future investigations are expected to focus on the following:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. nih.gov Research into microwave-assisted methods for the synthesis of this compound could lead to more efficient and sustainable production. nih.gov

Green Chemistry Approaches: The exploration of greener solvents, such as water or ionic liquids, and the use of catalysts to minimize waste are crucial for sustainable synthesis. rsc.org Future work will likely involve the development of one-pot reactions and tandem processes to reduce the number of synthetic steps and purification procedures. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this pyrimidine (B1678525) derivative could enhance process efficiency and enable on-demand production.

A proposed synthetic pathway could involve the nitration of a suitable pyrimidine precursor followed by the nucleophilic substitution of chloro or other leaving groups with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of related nitropyrimidines has been achieved through the nitration of compounds like 2-chloro-6-methylpyridine. A similar strategy could be adapted for pyrimidine systems. The subsequent reaction with hydrazine hydrate would yield the desired this compound. researchgate.net

Application as a Core Scaffold for Designing Complex Heterocyclic Systems

The bifunctional nature of this compound, with its two hydrazino groups, makes it an excellent building block for the synthesis of fused heterocyclic systems. The hydrazino moieties can readily undergo cyclocondensation reactions with various electrophiles to form pyrazole, triazole, and other heterocyclic rings fused to the pyrimidine core.

Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines: The reaction of dihydrazinopyrimidines with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolopyrimidines. researchgate.netnih.gov These fused systems are of significant interest due to their diverse biological activities. mdpi.comnih.govrsc.org Future research will likely explore the reaction of this compound with a variety of diketones, ketoesters, and other synthons to generate novel libraries of pyrazolopyrimidines for biological screening. researchgate.netnih.govmdpi.comnih.govrsc.org

Triazolopyrimidines: The reaction of hydrazino-pyrimidines with reagents containing a one-carbon unit, such as formic acid or carbon disulfide, can lead to the formation of triazolopyrimidine scaffolds. researchgate.netnih.govnih.gov These compounds are also known for their pharmacological properties. nih.govnih.govrsc.org The presence of two hydrazino groups in the target compound could lead to the formation of bis-triazolo fused systems or allow for selective functionalization.

The following table illustrates potential fused heterocyclic systems that could be synthesized from this compound.

ReactantResulting Fused HeterocyclePotential Applications
β-Diketones (e.g., acetylacetone)Pyrazolo[1,5-a]pyrimidine or Pyrazolo[3,4-d]pyrimidineKinase inhibitors, anticancer agents mdpi.comnih.govrsc.org
Formic Acid/Orthoformates researchgate.netnih.govmdpi.comTriazolo[1,5-c]pyrimidine or researchgate.netnih.govmdpi.comTriazolo[4,3-c]pyrimidineAntimicrobial, anti-inflammatory agents researchgate.netnih.gov
α-HaloketonesImidazo[1,2-c]pyrimidineEnzyme inhibitors
Carbon DisulfideThiadiazolo[3,2-c]pyrimidineAntifungal agents

Investigation of its Coordination Chemistry and Potential as a Ligand

The presence of multiple nitrogen atoms in the pyrimidine ring and the hydrazino side chains makes this compound an excellent candidate for use as a ligand in coordination chemistry. The hydrazino groups can act as bidentate or bridging ligands, leading to the formation of mono- or polynuclear metal complexes. ekb.eg

Coordination Modes: The ligand can coordinate to metal ions through the nitrogen atoms of the pyrimidine ring, the amino groups of the hydrazino moieties, or a combination of both, leading to various coordination modes such as monodentate, bidentate, and bridging. wm.eduku.ac.ae The nitro group can also participate in coordination, although this is less common for 3d transition metals. mdpi.comnih.gov

Synthesis of Metal Complexes: The reaction of this compound with various metal salts (e.g., Cu(II), Ni(II), Co(II), Fe(II), Zn(II)) is expected to yield a range of coordination complexes with interesting structural and electronic properties. nih.govnih.gov These complexes could exhibit catalytic activity, magnetic properties, or biological activities. nih.govnih.govrsc.org

Structural Elucidation: The characterization of these metal complexes using techniques such as single-crystal X-ray diffraction will be crucial to understanding their structure and bonding. wm.edursc.org This will provide insights into how the ligand coordinates to different metal centers and how the electronic properties of the ligand are affected upon coordination.

The following table summarizes the potential coordination behavior of this compound with various metal ions.

Metal IonExpected GeometryPotential Properties
Cu(II)Square planar or distorted octahedralCatalytic, antimicrobial
Ni(II)Square planar or octahedralMagnetic, catalytic
Co(II)Tetrahedral or octahedralMagnetic, electrochemical
Zn(II)TetrahedralLuminescent, biological

Advanced Computational Design of Derivatives for Tailored Chemical Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules and for designing new compounds with desired characteristics.

DFT Studies: DFT calculations can be employed to investigate the geometric and electronic structure of this compound and its derivatives. researchgate.netnih.govmdpi.com These studies can provide insights into the molecule's reactivity, stability, and spectroscopic properties. nih.govmdpi.com

In Silico Design: By computationally modifying the structure of the parent compound (e.g., by introducing different substituents), it is possible to design new derivatives with tailored properties. For example, computational screening could be used to identify derivatives with enhanced reactivity for specific synthetic applications or with optimal electronic properties for use as ligands.

Reaction Mechanism Elucidation: DFT can also be used to study the mechanisms of reactions involving this compound, such as its cyclocondensation or coordination reactions. This can help in optimizing reaction conditions and in understanding the factors that control product formation.

Methodological Advancements in Characterization Techniques for Hydrazinopyrimidines

The accurate characterization of this compound and its derivatives is essential for understanding their structure and purity. Future research will likely involve the application of advanced analytical techniques.

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unambiguously assign the proton and carbon signals of the molecule and its derivatives, which is particularly important for complex fused heterocyclic systems. mdpi.comnih.govnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the molecules. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules. nih.govyoutube.com Obtaining crystal structures of this compound and its derivatives, including its metal complexes, will provide invaluable information about their conformation, bond lengths, and bond angles. researchgate.netnih.govyoutube.commdpi.com

The following table lists the key characterization techniques and the information they can provide for this compound and its derivatives.

TechniqueInformation Provided
1H and 13C NMRConnectivity of atoms, chemical environment of nuclei mdpi.comnih.gov
Mass Spectrometry (MS)Molecular weight and elemental composition nih.gov
Infrared (IR) SpectroscopyPresence of functional groups (e.g., -NH2, -NO2, C=N)
UV-Visible SpectroscopyElectronic transitions and conjugation
X-ray Crystallography3D molecular structure, bond lengths, and angles nih.govyoutube.com

Q & A

Q. Table 1: Representative Synthetic Conditions for Pyrimidine Derivatives

PrecursorReagents/ConditionsKey ProductYieldReference
Dehydroacetic acid + 2-hydrazino-4,6-dimethylpyrimidineEthanol, reflux, acetic acidPyrazolyl intermediates~75%

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer : Optimization involves adjusting solvent polarity, temperature, and catalyst concentration. Ethanol enhances intermediate solubility, while higher temperatures (reflux) accelerate kinetics. Acidic conditions (e.g., acetic acid) stabilize reactive intermediates, reducing side reactions . Systematic Design of Experiments (DoE) can identify optimal parameters.

Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives?

  • Answer : Standardized bioassays (e.g., consistent cell lines, controlled dosing) and computational docking studies isolate variables affecting activity. For instance, conflicting antimicrobial data may arise from differences in bacterial strains; harmonizing experimental protocols mitigates discrepancies .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

  • Answer : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position to modulate electron density and improve enzyme binding. Structure-Activity Relationship (SAR) studies guide these modifications, as seen in pyrimidine-based antimicrobial agents .

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationKey ParametersReference
¹H NMRFunctional group analysisChemical shifts, integration
MSMolecular weight verificationm/z ratio

Methodological Considerations

  • Safety in Synthesis : Handle hydrazine derivatives in fume hoods due to potential respiratory irritation. Follow protocols for hazardous reagents, as outlined in safety guidelines for similar compounds .
  • Data Validation : Cross-validate synthetic yields using High-Performance Liquid Chromatography (HPLC) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.